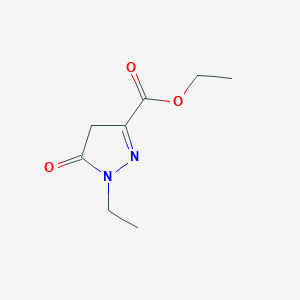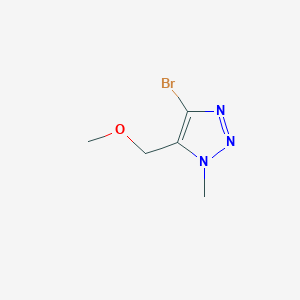![molecular formula C15H12N2O4 B2623225 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid CAS No. 354557-58-7](/img/structure/B2623225.png)
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid” is a pyranopyrazole derivative . Pyranopyrazoles are a subclass of heterocycles that have garnered significant attention due to their diverse structural significance and biological activities . They are composed of fused pyran and pyrazole rings .
Synthesis Analysis
The synthesis of pyranopyrazoles involves various methods. One method involves the cyclization of pyrazolone derivatives . Depending on the reaction conditions, two alternative cyclizations are possible for [3+3] cyclocondensation of pyrazolone derivative and ethyl cyanoacetate . Another method involves a one-pot three-component condensation of a 3-hydroxybenzaldehyde, pyrazolone, urea and/or thiourea under Biginelli conditions .
Chemical Reactions Analysis
Pyranopyrazoles undergo various chemical reactions. For instance, the acid-mediated reaction of benzaldehyde and pyrazolone derivative in the presence of Ac2O yields styrylpyrazole derivative . The polyfunctionalized product reacts with hydrazine to furnish pyrazolotriazoloe .
Applications De Recherche Scientifique
Synthesis and Theoretical Studies
This compound is a type of pyranopyrazole, which has been synthesized and characterized in various studies . The synthesis process involves a series of reactions, including the reaction of compound 4 with 1-isocyanatonaphthalene . Theoretical studies using Density Functional Theory calculations have provided detailed descriptions of the orbitals, including spatial characteristics, nodal patterns, and the contributions of individual atoms .
Therapeutic Applications
Pyranopyrazoles, including this compound, are reported to have useful properties as therapeutics in clinical applications . They have been used in the development of various drugs due to their wide range of biological activities.
Analgesic and Anti-inflammatory Applications
Pyrazole derivatives, including this compound, have been used as analgesics and anti-inflammatory agents . They have shown promising results in reducing pain and inflammation in various preclinical studies.
Antimicrobial Applications
These compounds have also been used as antibacterial and antifungal agents . They have demonstrated significant activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs.
Antitumor Applications
Pyrazole derivatives have been studied for their antitumor properties . They have shown potential in inhibiting the growth of various types of cancer cells.
Antioxidant Applications
These compounds have also been used as antioxidants . They have the ability to neutralize harmful free radicals in the body, which can help prevent various diseases associated with oxidative stress.
Vasodilator Applications
These compounds have also been used as vasodilators . They have the ability to relax and widen blood vessels, which can improve blood flow and reduce blood pressure.
Orientations Futures
The future directions in the field of pyranopyrazoles involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Mécanisme D'action
Target of Action
Pyranopyrazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of biological activities . They have been utilized as analgesic, anti-inflammatory, antibacterial, antifungal, antitubercular, antimalarial, antitumor, antioxidant, antiproliferative, antihypertensive, hypnotic, and vasodilator agents .
Mode of Action
It is known that the biological activities of pyranopyrazoles are often due to their interaction with various targets in the body .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyranopyrazoles, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Pyranopyrazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-6-12(18)21-14-13(8)9(2)16-17(14)11-5-3-4-10(7-11)15(19)20/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZZTFBCNJSBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC(=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2623146.png)
![2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2623147.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)
![N-(4-bromophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2623150.png)
![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)
